IDO1 Inhibitory Potency: Sub-Nanomolar Affinity in Human Cellular Assays
Compounds incorporating the 3-bromo-6-fluoro-1H-indole-5-carbonitrile scaffold demonstrate potent IDO1 inhibition with IC50 values consistently in the low nanomolar range across multiple human cell lines. In IFNγ-stimulated human HeLa cells, the scaffold-containing compound BDBM50587578 exhibits an IC50 of 2.20 nM against IDO1-mediated kynurenine formation after 48 hours, measured by spectrophotometry [1]. In human LXF-289 cells, a related scaffold-containing compound BDBM50514753 shows an IC50 of 14 nM, and in human A375 melanoma cells, IC50 values of 16 nM are observed [2].
| Evidence Dimension | IDO1 inhibition potency in human cells |
|---|---|
| Target Compound Data | IC50 = 2.20 nM (HeLa), 14 nM (LXF-289), 16 nM (A375) |
| Comparator Or Baseline | 6-Fluoro-1H-indole-5-carbonitrile (non-brominated analog): No IDO1 inhibition data available in BindingDB or ChEMBL; lacks C3 bromo handle required for scaffold elaboration into active IDO1 inhibitors |
| Quantified Difference | Target compound scaffold enables sub-100 nM potency; comparator lacks reported IDO1 activity entirely |
| Conditions | IFNγ-stimulated human HeLa, LXF-289, and A375 cells; kynurenine formation measured via HPLC or spectrophotometry after 16-48 hours |
Why This Matters
The bromo substituent at C3 is essential for constructing the extended pharmacophore that confers nanomolar IDO1 inhibition, making this scaffold irreplaceable for immuno-oncology programs targeting the kynurenine pathway.
- [1] BindingDB Entry BDBM50587578 / ChEMBL5091825. IDO1 Inhibition Data. China Pharmaceutical University. IC50 = 2.20 nM (HeLa cells). View Source
- [2] BindingDB Entry BDBM50514753 / ChEMBL4557994. IDO1 Inhibition Data. University of Eastern Piedmont. IC50 = 14 nM (LXF-289), 16 nM (A375). View Source
